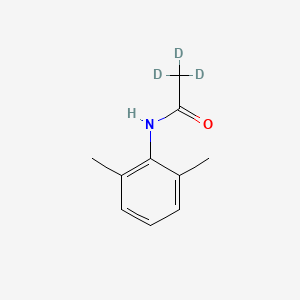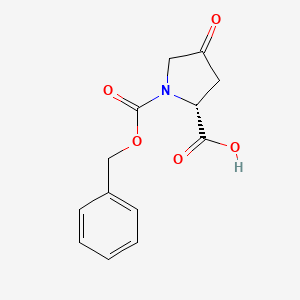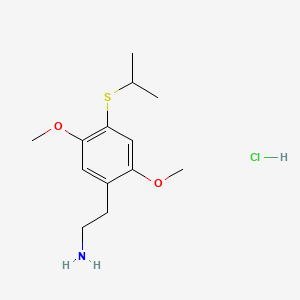
N-π-戊酰基-L-酪氨酸
描述
N-Pivaloyl-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine. It is characterized by the presence of a pivaloyl group attached to the nitrogen atom of the tyrosine molecule. This compound is known for its applications in pharmacological research, particularly in the study of protein interactions and ion channels .
科学研究应用
N-Pivaloyl-L-tyrosine is widely used in scientific research due to its ability to act as an activator of the P2Y receptor. This makes it a valuable tool in the study of protein interactions and ion channels. Additionally, it is used in peptide N-terminal amino acid determination, which is crucial in the field of proteomics .
作用机制
Mode of Action
As an N-pivaloyl amino acid ester , it may interact with its targets in a way that modifies their function, but the specifics of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
N-Pivaloyl-L-tyrosine may be involved in the tyrosine metabolism pathway . Tyrosine is a precursor for the synthesis of various bioactive compounds in the body, and alterations in its metabolism can have wide-ranging effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how N-Pivaloyl-L-tyrosine interacts with its targets and carries out its functions . .
准备方法
Synthetic Routes and Reaction Conditions
N-Pivaloyl-L-tyrosine can be synthesized through the esterification of L-tyrosine with pivalic anhydride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The product is then purified through chromatography .
Industrial Production Methods
In industrial settings, the production of N-Pivaloyl-L-tyrosine involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research and pharmaceutical applications .
化学反应分析
Types of Reactions
N-Pivaloyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pivaloyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are typically used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of N-Pivaloyl-L-tyrosine, which can be used for further research and development .
相似化合物的比较
Similar Compounds
N-Acetyl-L-tyrosine: Another derivative of L-tyrosine with an acetyl group instead of a pivaloyl group.
N-Formyl-L-tyrosine: Contains a formyl group attached to the nitrogen atom of L-tyrosine.
N-Benzoyl-L-tyrosine: Features a benzoyl group in place of the pivaloyl group.
Uniqueness
N-Pivaloyl-L-tyrosine is unique due to its specific interaction with the P2Y receptor, which is not observed with other similar compounds. This specificity makes it particularly valuable in pharmacological research focused on this receptor .
属性
IUPAC Name |
(2S)-2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQCHHVYBPOPTR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652010 | |
| Record name | N-(2,2-Dimethylpropanoyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33019-85-1 | |
| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33019-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Dimethylpropanoyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)

